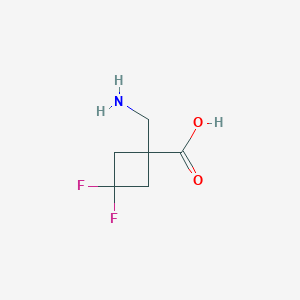

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid

Beschreibung

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid is a conformationally restricted fluorinated amino acid analog. Its synthesis, as described by Mykhailiuk et al. (2010), involves a six-step process starting from acetone, with the key transformation being the conversion of a ketone group into a CF₂ moiety using morpholino-sulfur trifluoride (MOST) . The compound’s rigid cyclobutane ring and fluorine substitution enhance metabolic stability and influence its physicochemical properties, making it a candidate for pharmaceutical and imaging applications .

Eigenschaften

IUPAC Name |

1-(aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9F2NO2/c7-6(8)1-5(2-6,3-9)4(10)11/h1-3,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIFRGGHGNHZPR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1(F)F)(CN)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Deoxofluorination of Cyclobutanone Precursors

A common approach begins with commercially or synthetically accessible cyclobutanone derivatives such as ethyl 3-oxocyclobutanecarboxylate or diisopropyl 3-oxocyclobutane-1,1-dicarboxylate. These compounds undergo deoxofluorination using reagents like Morph-DAST (morpholinosulfur trifluoride) to replace the ketone oxygen with two fluorine atoms, yielding 3,3-difluorocyclobutane intermediates.

Reduction and Functionalization to Aminomethyl and Carboxylic Acid Groups

Subsequent reduction of esters to alcohols with lithium aluminum hydride (LiAlH4) is performed, followed by functional group transformations such as Appel reactions to introduce bromides, which serve as handles for further substitution.

- LiAlH4 reduction of 3,3-difluorocyclobutane diesters to dialcohols proceeds with high yield (~94%).

- Appel reaction converts dialcohols to dibromides, facilitating nucleophilic substitution.

The aminomethyl group is typically introduced via nucleophilic substitution or reductive amination on the bromide intermediate. The carboxylic acid group is retained or introduced by hydrolysis of ester groups.

Boc-Protected Aminomethyl Derivative Synthesis

For synthetic ease and purification, the amino group is often protected as a Boc derivative during intermediate steps. For example, 1-(Boc-aminomethyl)-3,3-difluorocyclobutane-carboxylic acid is synthesized by installing a Boc-protected aminomethyl group onto the cyclobutane ring.

Multigram Scale Synthesis

Recent research has demonstrated the feasibility of multigram scale synthesis of these fluorinated cyclobutane building blocks using convergent synthetic strategies.

- Key intermediates like 1,1-bis(bromomethyl)-3,3-difluorocyclobutane can be prepared in quantities up to 0.47 kg per run.

- The synthetic sequences typically span 6 to 10 steps with overall good yields, enabling practical access to the target amino acid and derivatives for drug discovery applications.

Summary Table of Key Synthetic Steps and Yields

| Step | Starting Material / Intermediate | Reagents / Conditions | Product / Intermediate | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Diisopropyl 3-oxocyclobutane-1,1-dicarboxylate | Morph-DAST (deoxofluorination) | 3,3-Difluorocyclobutane diester | 65 | Introduction of gem-difluoro group |

| 2 | 3,3-Difluorocyclobutane diester | LiAlH4 reduction | Dialcohol intermediate | 94 | Reduction of esters to alcohols |

| 3 | Dialcohol intermediate | Appel reaction (PPh3, CBr4 or similar) | Dibromide intermediate | 64 | Bromide installation for substitution |

| 4 | Dibromide intermediate | Nucleophilic substitution / reductive amination | Boc-protected aminomethyl cyclobutane carboxylate | Variable | Aminomethyl group introduction |

| 5 | Boc-protected intermediate | Acidic deprotection | 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid | - | Final deprotection to free amine |

Analytical and Purification Techniques

- High-performance liquid chromatography (HPLC) is employed for purification and monitoring of reaction progress.

- Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) confirms structural integrity and fluorine incorporation.

- Mass spectrometry (MS) provides molecular weight confirmation.

- Distillation under reduced pressure is used for purification of volatile intermediates.

Research Findings and Practical Considerations

- The volatility of some fluorinated intermediates necessitates handling in solution form to minimize loss.

- The use of Boc protection improves synthetic tractability and compound stability during multi-step sequences.

- The convergent synthetic approach allows for scalable production, critical for medicinal chemistry programs focusing on fluorinated amino acid analogues.

- Fluorination at the 3-position of the cyclobutane ring enhances biological properties by modifying electronic and steric profiles, making these compounds valuable in drug discovery.

Analyse Chemischer Reaktionen

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation and Reduction: These reactions can modify the functional groups attached to the cyclobutane ring.

Substitution Reactions: The compound can participate in substitution reactions, where functional groups are replaced by others.

Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds under mild conditions.

Common reagents used in these reactions include diazo compounds, ylides, and carbene intermediates. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects . The exact pathways and targets depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Research Implications

- Synthetic Accessibility : The difluoro analog’s reliance on MOST (vs. SF₄/HF for trifluoromethylation) offers safer handling but lower yields (~50% vs. ~70% for SF₄-based methods) .

- Biological Performance: Difluoro substitution balances lipophilicity and metabolic stability, outperforming monofluoro analogs in preclinical studies .

Biologische Aktivität

1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid (also referred to as DFCA) is a compound of growing interest in pharmaceutical and agricultural research due to its unique structural properties and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C5H7F2NO2

- Molecular Weight : 151.11 g/mol

- CAS Number : 1225532-86-4

- Solubility : Varies with solvent; generally soluble in DMSO and water with specific preparation methods .

Antimicrobial Activity

Recent studies have highlighted the potential antimicrobial properties of DFCA. Research indicates that compounds with difluorocyclobutane structures can exhibit significant antibacterial and antifungal activities, possibly due to their ability to disrupt microbial cell membranes or interfere with metabolic processes .

Anti-inflammatory Effects

DFCA has shown promise in modulating inflammatory responses. Similar compounds have been observed to inhibit pro-inflammatory cytokines, suggesting that DFCA could be beneficial in treating conditions characterized by chronic inflammation .

Case Studies

- In Vitro Studies : In vitro assays have demonstrated that DFCA can inhibit the growth of certain bacterial strains, indicating its potential as a therapeutic agent against infections caused by resistant bacteria.

- Animal Models : Preliminary studies using animal models suggest that DFCA may reduce inflammation markers and improve recovery rates from inflammatory diseases, although further research is needed to confirm these findings.

Table of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Enzyme inhibition | Potential inhibition of aminotransferases |

Future Directions

Further research is essential to fully elucidate the biological activities of 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid. Key areas for future exploration include:

- Mechanistic Studies : Detailed studies on how DFCA interacts at the molecular level with target proteins and pathways.

- Clinical Trials : Conducting clinical trials to assess the safety and efficacy of DFCA in humans for various therapeutic applications.

- Agricultural Applications : Investigating the use of DFCA as a plant growth regulator or biopesticide, given its potential effects on plant stress responses.

Q & A

Basic: What synthetic strategies are employed to prepare 1-(Aminomethyl)-3,3-difluorocyclobutane-1-carboxylic acid?

Methodological Answer:

Synthesis typically involves multi-step routes, including cyclobutane ring formation followed by fluorination and functionalization. Key steps may include:

- Cyclization : Alkylation of glycine derivatives with 1,3-dihaloacetone precursors to form the cyclobutane backbone .

- Fluorination : Use of SF₄ and HF to introduce difluoromethyl groups at the 3,3-positions .

- Aminomethylation : Reductive amination or nucleophilic substitution to attach the aminomethyl group .

Reaction conditions (e.g., temperature, catalysts) are critical for regioselectivity and yield optimization.

Basic: How is the stereochemical configuration of this compound validated?

Methodological Answer:

- X-ray Crystallography : Resolves absolute configuration by analyzing crystal lattice interactions .

- NMR Spectroscopy : and NMR detect coupling patterns to confirm diastereomeric purity .

- Chiral HPLC : Separates enantiomers using columns like Chiralpak® IA/IB with polar mobile phases .

Advanced: What computational approaches predict the conformational dynamics of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Gaussian 09/16 software calculates energy-minimized structures and transition states .

- Molecular Dynamics (MD) : Simulations (e.g., AMBER, GROMACS) model solvent interactions and flexibility of the cyclobutane ring .

- Docking Studies : Autodock Vina predicts binding poses with enzyme active sites (e.g., γ-aminobutyric acid receptors) .

Advanced: How does the difluoromethyl group influence target binding and metabolic stability?

Methodological Answer:

- Electron-Withdrawing Effects : Fluorine atoms increase electronegativity, enhancing hydrogen-bonding with targets like proteases .

- Metabolic Resistance : Fluorination reduces oxidative degradation by cytochrome P450 enzymes, prolonging half-life .

- Lipophilicity : LogP calculations (e.g., via ChemAxon) show improved membrane permeability compared to non-fluorinated analogues .

Basic: What in vitro assays are used to evaluate its biological activity?

Methodological Answer:

- Enzyme Inhibition Assays : Measure IC₅₀ against targets (e.g., ACC deaminase) using spectrophotometric detection of co-product release .

- Radiolabeled Tracers : - or -labeled versions track cellular uptake in tumor cell lines via PET imaging .

- MTT/Viability Assays : Assess cytotoxicity in HEK293 or HeLa cells .

Advanced: What structure-activity relationship (SAR) trends are observed with aminomethyl modifications?

Methodological Answer:

- Amino Group Substitution : Bulky substituents (e.g., BOC-protected amines) reduce solubility but increase target specificity .

- Charge Modulation : Zwitterionic forms (carboxylic acid + amine) improve blood-brain barrier penetration in neurological studies .

- Comparative SAR : Trifluoromethyl analogues show higher potency but lower metabolic stability than difluorinated variants .

Basic: How are solubility and stability profiles determined under physiological conditions?

Methodological Answer:

- pH-Dependent Solubility : Shake-flask method measures solubility in PBS (pH 7.4) and simulated gastric fluid (pH 1.2) .

- Stability Studies : HPLC monitors degradation in plasma (37°C, 24h) to calculate half-life .

- Lyophilization : Improves shelf-life by removing water without disrupting the cyclobutane ring .

Advanced: What in vivo biodistribution data exist for this compound?

Methodological Answer:

- PET/CT Imaging : -labeled versions in murine models show rapid renal clearance and tumor accumulation (SUVmax = 2.5 at 60 min) .

- Tissue Homogenization : LC-MS/MS quantifies compound levels in brain, liver, and tumor tissues post-administration .

- Pharmacokinetic Modeling : Non-compartmental analysis (WinNonlin®) calculates AUC and Cmax .

Basic: What spectroscopic techniques confirm structural integrity post-synthesis?

Methodological Answer:

- FT-IR : Validates carboxylic acid (1700–1720 cm⁻¹) and amine (3300–3500 cm⁻¹) functional groups .

- High-Resolution MS : ESI-TOF confirms molecular ion [M+H]<sup>+</sup> (theoretical m/z 194.08) .

- 2D NMR (COSY, HSQC) : Assigns proton-carbon correlations in DMSO-d₆ .

Advanced: How do environmental factors (pH, temperature) affect its reactivity?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.